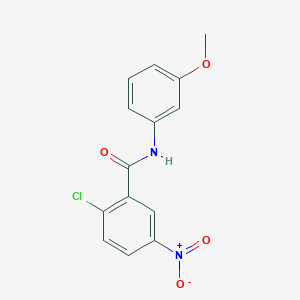![molecular formula C21H22O4 B5701661 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5701661.png)
5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one, also known as Compound X, is a flavonoid compound that has been studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X is not fully understood, but it has been shown to modulate various signaling pathways involved in inflammation, cancer, and neuroprotection. For example, 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Additionally, 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X has been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce levels of pro-inflammatory cytokines in models of inflammation. Additionally, it has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress. However, more research is needed to fully understand the biochemical and physiological effects of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X is that it is a natural compound that can be easily synthesized and purified. Additionally, it has been shown to have potential therapeutic applications in various diseases. However, one limitation of studying 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Additionally, more studies are needed to determine the optimal dosage and administration of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X for different diseases. Finally, more research is needed to investigate the potential side effects of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X and its interactions with other drugs. Overall, the study of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X has the potential to lead to the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X involves the reaction of 7-methyl-4-propylcoumarin with 3-methoxybenzyl bromide in the presence of a base. The resulting product is then purified through column chromatography. This synthesis method has been reported in several scientific publications and has been shown to yield high purity and yield of 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X.
Aplicaciones Científicas De Investigación
5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X has been studied for its potential therapeutic applications in various diseases. One study found that 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X had anti-inflammatory effects in a model of acute lung injury in rats. Another study demonstrated that 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X had anti-cancer effects in human lung cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one X has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-7-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-4-6-16-12-20(22)25-19-10-14(2)9-18(21(16)19)24-13-15-7-5-8-17(11-15)23-3/h5,7-12H,4,6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRDKRQKMLLAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B5701583.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5701605.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5701630.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5701632.png)
![2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5701637.png)
![4-(4-{[3-(3,4-dichlorophenyl)acryloyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5701643.png)
![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5701651.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)


![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)
